N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
描述
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-13-17(24)5-4-6-18(13)26-22(31)21(30)25-12-11-19-14(2)29-23(33-19)27-20(28-29)15-7-9-16(32-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYPGZHTPHVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-methoxyphenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent like ethanol and does not require a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in bacterial cells, leading to antibacterial activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituent type and position on the phenyl rings. These modifications influence molecular weight, lipophilicity, and electronic properties, as outlined below:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Research Findings and Structural Implications
Substituent Position Effects: The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance compared to the 3-chloro-4-methylphenyl analog . This difference may influence binding affinity in biological systems due to altered spatial interactions. In N1-(5-chloro-2-methylphenyl)-..., the chlorine’s position (5 vs.
Substituent Type Differences :
- Replacing 4-methoxyphenyl with 4-fluorophenyl reduces molecular weight (~438 vs. 484 g/mol) and increases electronegativity, which could enhance polarity and metabolic stability .
- 4-Chlorophenyl substitution (as in ) increases lipophilicity (Cl vs. OCH₃), likely improving membrane permeability but reducing aqueous solubility.
General Principles :
- The "similarity and analogy rule" (structural similarity → comparable properties) supports observed trends. For example:
- Methoxy groups (electron-donating) enhance solubility via polarity, whereas chloro/fluoro groups (electron-withdrawing) favor lipophilicity.
- Steric effects from ortho-substituted methyl groups may hinder rotational freedom or intermolecular interactions.
生物活性
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that incorporates various heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 421.95 g/mol. It features multiple functional groups including chloro, methoxy, and thiazole moieties which contribute to its biological properties. The presence of the triazole and thiazole rings is particularly significant as they are recognized for their roles in various therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
- Compounds with similar structural motifs (including triazoles and thiazoles) have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, 1,3,4-thiadiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as antifungal activity .
2. Antitumor Activity:
- The thiazole and triazole rings are known to exhibit cytotoxic effects against cancer cell lines. Research indicates that structural modifications can enhance the anticancer activity of these compounds. For example, some thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines .
3. Anti-inflammatory Effects:
- Compounds containing thiadiazole scaffolds have been associated with anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may provide therapeutic benefits .
The mechanisms through which N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity: Many heterocycles inhibit specific enzymes involved in disease processes. For instance, some thiazoles act as inhibitors of carbonic anhydrase which is crucial in regulating pH and fluid balance in tissues.
- Interaction with Cellular Targets: Molecular docking studies suggest that these compounds can interact with various proteins involved in cell signaling pathways, potentially altering their activity and leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antibacterial properties. One compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Case Study 2: Antitumor Activity
In another investigation involving thiazole derivatives, several compounds were tested against A-431 and Jurkat cell lines. The most potent compound demonstrated an IC50 value less than that of doxorubicin, highlighting its potential as a chemotherapeutic agent .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
- Answer : The synthesis involves multi-step reactions, including cyclization of thiadiazole intermediates and coupling of substituted phenyl groups. For example, intermediates like triazolo-thiazole cores can be prepared via cyclization of thioamides in concentrated sulfuric acid (yield: 97.4%) . Key steps include controlling reaction time (24 hours at 293–298 K), solvent selection (e.g., acetonitrile for initial coupling), and purification via recrystallization . Characterization requires NMR, IR, and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Answer : Use H/C NMR to verify substituent positions and coupling patterns (e.g., δ = 1.91 ppm for CH groups) . IR spectroscopy identifies functional groups (e.g., ν = 1670 cm for amide C=O) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z = 384 [M+H]) . Purity (>95%) is assessed via TLC (chloroform:acetone, 3:1) and HPLC .
Q. How can researchers design initial biological activity screens for this compound?
- Answer : Prioritize in vitro assays for antimicrobial, anticancer, or kinase inhibition activity. For example:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Kinase inhibition : Fluorescence-based kinase assays (e.g., Src family kinases) with IC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in µM range) .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts during cyclization?
- Answer : Adjust stoichiometry (e.g., 1:1 molar ratio of isothiocyanate to hydrazide) and reaction duration (e.g., 1–3 minutes in acetonitrile to avoid over-cyclization) . Use X-ray crystallography to confirm intermediate structures (e.g., co-crystals of intermediates) . Optimize workup conditions (e.g., ice quenching to isolate pure products) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer : Systematically modify substituents:
- Triazolo-thiazole core : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF) to enhance kinase binding .
- Ethanediamide linker : Test methyl vs. ethyl groups to improve metabolic stability .
Validate changes via enzymatic assays (e.g., BRD4 bromodomain inhibition) and molecular docking to assess binding affinity .
Q. What methodologies identify the compound’s primary molecular targets and mechanisms of action?
- Answer : Use proteomics (e.g., affinity chromatography pull-down assays) or CRISPR-Cas9 gene knockout screens to identify target proteins . For kinase targets, employ phosphoproteomics to map signaling pathway disruptions . Confirm mechanisms via electrophysiology or fluorescence resonance energy transfer (FRET) assays for real-time activity monitoring .
Q. How should researchers address conflicting data in biological activity across different assay systems?
- Answer : Replicate assays in orthogonal systems (e.g., compare cell-free enzymatic vs. whole-cell cytotoxicity data) . Control for off-target effects using siRNA knockdown or competitive binding assays . Validate pharmacokinetic parameters (e.g., plasma protein binding) to explain discrepancies between in vitro and in vivo results .
Q. What experimental approaches assess the compound’s pharmacokinetics and toxicity profile?
- Answer :
- ADMET : Use Caco-2 cell monolayers for permeability, microsomal stability assays for metabolism, and Ames tests for genotoxicity .
- In vivo PK : Conduct rodent studies to measure bioavailability, half-life, and tissue distribution .
- Toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver damage) in chronic dosing models .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to statistically model reaction parameters (e.g., temperature, solvent polarity) and maximize yield .
- Data Validation : Cross-reference spectral data with published analogs (e.g., triazolo-thiadiazoles in ).
- Target Engagement : Employ thermal shift assays (TSA) to confirm compound binding to putative targets .
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